The synthesis of Ova peptide (257-264) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process requires careful control of reaction conditions to achieve high purity and yield.
The molecular formula for Ova peptide (257-264) is , with a molecular weight of approximately 963.13 g/mol. The purity of synthesized peptides generally exceeds 95%, ensuring that the final product is suitable for research applications . The peptides are often lyophilized and stored at low temperatures to maintain stability.
The structure of Ova peptide (257-264) consists of the following amino acid sequence: Serine-Isoleucine-Isoleucine-Asparagine-Phenylalanine-Glutamic Acid-Lysine-Leucine (SIINFEKL). This sequence is crucial for its recognition by T cell receptors .
The peptide's structural properties allow it to form stable conformations that are essential for its interaction with major histocompatibility complex molecules. The ability of this peptide to self-assemble into nanofibers through β-sheet stacking contributes to its functionality as an immunogenic agent .
Ova peptide (257-264) participates in several biochemical reactions, particularly in the context of T cell activation. When presented by antigen-presenting cells, it binds to T cell receptors on CD8+ T cells, leading to their activation and proliferation.
The interactions between Ova peptide (257-264) and T cell receptors are influenced by factors such as peptide concentration and the presence of co-stimulatory signals from other cell surface molecules. This specificity allows researchers to study immune responses in various experimental settings, including vaccine development .
The mechanism of action for Ova peptide (257-264) involves its presentation by major histocompatibility complex class I molecules on the surface of antigen-presenting cells. Once presented, CD8+ T cells recognize the peptide-MHC complex via their specific T cell receptors, leading to T cell activation.
Upon activation, CD8+ T cells proliferate and differentiate into cytotoxic T lymphocytes capable of targeting and eliminating infected or cancerous cells. This process is critical for developing immunotherapeutic strategies aimed at enhancing anti-tumor immunity or combating infectious diseases .
Ova peptide (257-264) is typically supplied as a lyophilized powder, which enhances its stability during storage. The solubility of this peptide can vary; it is often dissolved in dimethyl sulfoxide or other suitable solvents before use in experiments.
The chemical properties include:
These properties are crucial for ensuring that the peptide maintains its biological activity during research applications.
Ova peptide (257-264) has several significant applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: